1,2-二氟-4-(甲硫基)苯

描述

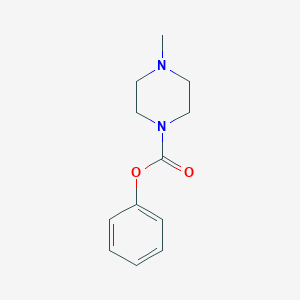

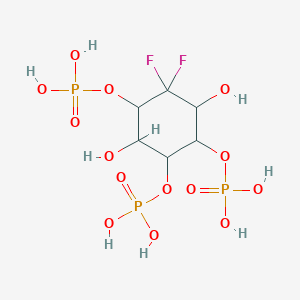

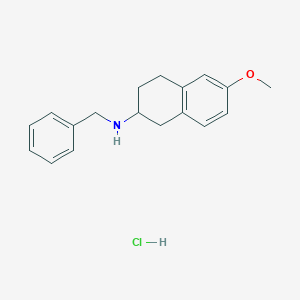

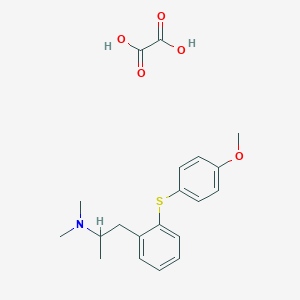

The compound "1,2-Difluoro-4-(methylsulfanyl)benzene" is a fluorinated aromatic molecule that includes a methylsulfanyl group attached to the benzene ring. This structure suggests potential reactivity due to the presence of both electron-withdrawing fluorine atoms and the electron-donating methylsulfanyl group. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related fluorinated aromatic compounds and their reactivity, which can provide insights into the behavior of similar molecules.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . This method could potentially be adapted for the synthesis of 1,2-Difluoro-4-(methylsulfanyl)benzene by using an appropriate methylsulfanyl nucleophile and a difluorobenzene derivative as starting materials.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds can be quite distinct due to the influence of fluorine atoms. For example, the molecular structures of several fluorinated phosphine derivatives were confirmed by X-ray crystallography, which revealed large bond angles around the phosphorus atoms . This suggests that the introduction of fluorine atoms can significantly affect the geometry of the benzene ring, potentially leading to unusual bond angles and distances in 1,2-Difluoro-4-(methylsulfanyl)benzene as well.

Chemical Reactions Analysis

Fluorinated aromatic compounds can participate in a variety of chemical reactions. The trimerization of 1-phenylsulfanyl-2,2,2-trifluoroethyl isocyanide to form a dihydropyrimidine derivative indicates that fluorinated compounds with sulfanyl groups can undergo cyclization reactions under certain conditions . This reactivity could be relevant to the chemical behavior of 1,2-Difluoro-4-(methylsulfanyl)benzene, suggesting potential pathways for its transformation into heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are often characterized by their reactivity and stability. The presence of fluorine atoms typically increases the stability of the aromatic ring towards certain reactions due to the strong carbon-fluorine bond. However, the reactivity of the methylsulfanyl group in 1,2-Difluoro-4-(methylsulfanyl)benzene could offer unique reactivity profiles, such as the activation of thioglycosides to glycosyl triflates . Additionally, the formation of hydroxynitrilium ions from 1-benzylamino-1-methylthio-2-nitroethene derivatives at low temperatures indicates that the methylsulfanyl group can participate in reactions under acidic conditions .

科学研究应用

超分子化学和聚合物加工

苯衍生物,如苯-1,3,5-三甲酰胺,由于其简单的结构和能够通过氢键自组装成纳米级结构而在广泛的科学领域中显示出重要性。这些性质被用于纳米技术、聚合物加工,甚至生物医学应用,表明类似的衍生物如1,2-二氟-4-(甲硫基)苯也可能在这些领域找到用途 (Cantekin, de Greef, & Palmans, 2012)。

抗菌剂

化合物如对-二甲基环戊烯,一种存在于100多种植物物种中的单萜,展示了一系列生物活性,包括抗菌效果。这表明结构相关的化合物,包括苯衍生物,可以被评估其抗菌性能,暗示了1,2-二氟-4-(甲硫基)苯在开发新的抗菌剂方面可能的研究路径 (Marchese et al., 2017)。

氟化学品的环境降解

对聚氟烷基化学品的微生物降解的研究,这些化学品在结构上与1,2-二氟-4-(甲硫基)苯相关,揭示了一个涉及无生物和微生物降解途径的复杂过程。这些研究对于理解这类化合物的环境命运和影响至关重要,表明类似的研究可能有助于评估1,2-二氟-4-(甲硫基)苯的环境影响 (Liu & Avendaño, 2013)。

合成有机化学

对携带三嗪骨架的杂环化合物的合成和评价已经被探索,因为它们展示了广泛的生物活性。这项研究突显了苯衍生物在药物化学中的重要性,暗示了1,2-二氟-4-(甲硫基)苯在新药物开发中的潜在应用 (Verma, Sinha, & Bansal, 2019)。

属性

IUPAC Name |

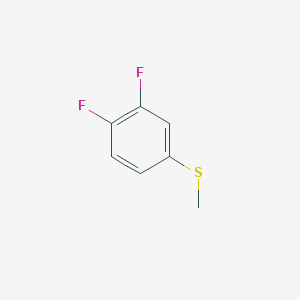

1,2-difluoro-4-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2S/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWWSQKULIETTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620161 | |

| Record name | 1,2-Difluoro-4-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Difluoro-4-(methylsulfanyl)benzene | |

CAS RN |

130922-41-7 | |

| Record name | 1,2-Difluoro-4-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。